molecular formula C33H41N5O14 B157818 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester CAS No. 134136-44-0

7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester

Cat. No. B157818
M. Wt: 731.7 g/mol
InChI Key: SYJUIEAAMSRTQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester, also known as SB3, is a compound that has been synthesized and studied for its potential use as an anti-cancer agent.

Mechanism Of Action

The mechanism of action of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death, in cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.

Biochemical And Physiological Effects

7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have low toxicity in normal cells, indicating that it may be a safe and effective anti-cancer agent. It has also been shown to have good stability in biological fluids, which is important for its potential use as a therapeutic agent. In addition to its anti-cancer properties, 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-inflammatory effects, which may have implications for its use in other diseases.

Advantages And Limitations For Lab Experiments

One advantage of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is that it has been shown to be effective against a range of cancer cell lines, indicating that it may have broad-spectrum anti-cancer activity. However, one limitation is that more research is needed to understand its mechanism of action and to optimize its use as a therapeutic agent.

Future Directions

There are several future directions for research on 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester. One area of focus could be on optimizing the synthesis method to improve the yield and purity of the compound. Another area of focus could be on understanding its mechanism of action in more detail, which could lead to the development of more effective anti-cancer therapies. Additionally, research could be done to explore the potential of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester as a therapeutic agent in other diseases, such as inflammation and autoimmune disorders.

Synthesis Methods

7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester is synthesized from mitosene, a naturally occurring compound that has been shown to have anti-cancer properties. The synthesis of 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester involves the reaction of mitosene with sialic acid, which is a naturally occurring sugar molecule. The reaction results in the addition of the sialic acid molecule to the mitosene compound, creating 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester.

Scientific Research Applications

7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been shown to have anti-cancer properties in various in vitro and in vivo studies. It has been tested against a range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. 7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester has been found to inhibit cancer cell growth and induce cancer cell death in these studies.

properties

CAS RN

134136-44-0

Product Name

7-N-(4-O-Sialosylphenyl)-9-methoxymitosane methyl ester

Molecular Formula

C33H41N5O14

Molecular Weight

731.7 g/mol

IUPAC Name

methyl 5-acetamido-2-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]phenoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C33H41N5O14/c1-13-22(27(45)21-17(12-50-31(34)47)33(49-4)29-18(37-29)10-38(33)24(21)25(13)43)36-15-5-7-16(8-6-15)51-32(30(46)48-3)9-19(41)23(35-14(2)40)28(52-32)26(44)20(42)11-39/h5-8,17-20,23,26,28-29,36-37,39,41-42,44H,9-12H2,1-4H3,(H2,34,47)(H,35,40)

InChI Key

SYJUIEAAMSRTQU-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)NC5=CC=C(C=C5)OC6(CC(C(C(O6)C(C(CO)O)O)NC(=O)C)O)C(=O)OC

synonyms

7-N-(4-O-sialosylphenyl)-9-methoxymitosane methyl ester
7-SPMM

Origin of Product

United States

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